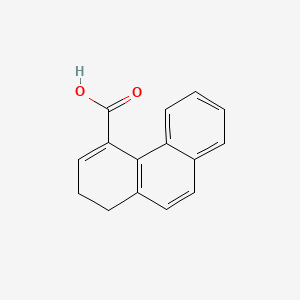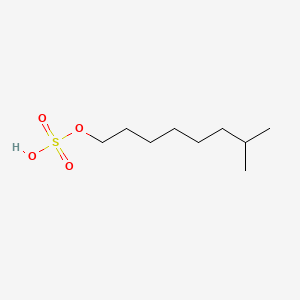
7-Methyloctyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyloctyl hydrogen sulfate is an alkyl sulfate that is 7-methyloctyl ester of sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate acid of a 7-methyloctyl sulfate.
Aplicaciones Científicas De Investigación
1. Application in Experimental Pharmacology
Sila-hexocyclium methyl sulfate, a silicon analogue of hexocyclium methyl sulfate, demonstrates potent and selective antimuscarinic properties. Due to its remarkable selectivity, it is utilized in experimental pharmacology to classify various subtypes of muscarinic receptors (Tacke et al., 1989).
2. Catalytic Applications
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst. It is used in the synthesis of various organic compounds, showcasing the potential of 7-Methyloctyl hydrogen sulfate derivatives in facilitating chemical reactions (Khaligh, 2014).
3. Biological Sulfate Reduction
Biological sulfate reduction is an essential process in treating sulfate-containing wastewaters from industries. In this process, sulfate is converted to hydrogen sulfide, which aids in the simultaneous removal of heavy metals through the formation of metal sulfides. This research highlights the importance of sulfate and related compounds in environmental applications (Liamleam & Annachhatre, 2007).
4. Environmental and Industrial Applications
In the rubber latex industry, sulfuric acid, a related compound, is heavily utilized, and the resultant sulfate-rich wastewater can cause environmental issues. Research in this area has led to the development of alternative methods and chemicals to minimize sulfate concentration and its related impacts (Chaiprapat et al., 2015).
Propiedades
Fórmula molecular |
C9H20O4S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
7-methyloctyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12) |
Clave InChI |
ARACXKCAGMFROY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCOS(=O)(=O)O |
SMILES canónico |
CC(C)CCCCCCOS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



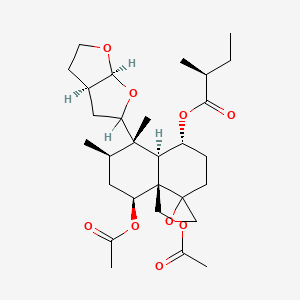
![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

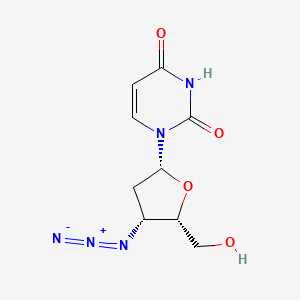
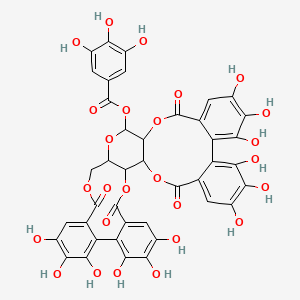
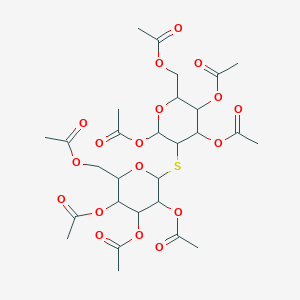
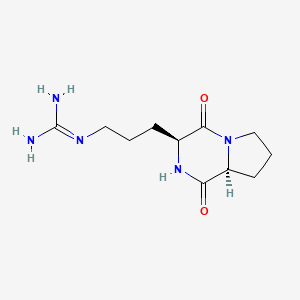
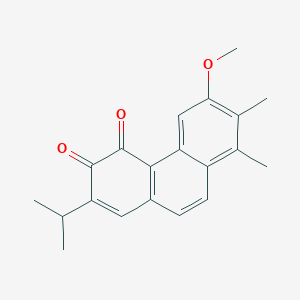
![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

